molecular formula C16H11Cl2N3OS B2380582 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-40-0

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2380582
CAS No.: 391227-40-0
M. Wt: 364.24
InChI Key: ABNQFTVBUJTBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 3,5-dichlorobenzamide moiety at position 2.

Properties

IUPAC Name

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-13(9)15-20-21-16(23-15)19-14(22)10-6-11(17)8-12(18)7-10/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQFTVBUJTBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of 2-Methylbenzoic Acid

The 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclodehydration of 2-methylbenzoic acid (1a ) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds under reflux at 80–90°C for one hour, followed by basification with sodium hydroxide to precipitate the product.

Reaction Conditions

  • Molar Ratio : 1:1 (acid to thiosemicarbazide)
  • Solvent : Phosphorus oxychloride (neat)
  • Temperature : 80–90°C
  • Yield : 60–70% after recrystallization from ethanol.

Workup and Purification

The crude product is filtered and recrystallized from ethanol to achieve >95% purity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

  • ¹H-NMR (DMSO-d₆) : δ 7.75 (d, 2H, aromatic), 7.41–7.47 (m, 5H, NH₂ and aromatic), 2.35 (s, 3H, CH₃).
  • IR (ATR) : 3268 cm⁻¹ (N–H stretch), 1633 cm⁻¹ (C=N stretch).

Preparation of 3,5-Dichlorobenzoyl Chloride

The benzamide group is introduced via 3,5-dichlorobenzoyl chloride, synthesized from 3,5-dichlorobenzoic acid.

Chlorination with Thionyl Chloride

3,5-Dichlorobenzoic acid reacts with thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.

Key Parameters

  • Molar Ratio : 1:3 (acid to SOCl₂)
  • Solvent : 1,2-Dichloroethane
  • Yield : 85–90%.

Coupling Reaction to Form the Target Compound

The final step involves coupling 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine with 3,5-dichlorobenzoyl chloride.

Reaction in Anhydrous Tetrahydrofuran (THF)

A solution of 3,5-dichlorobenzoyl chloride (1.2 equiv) in THF is added dropwise to a stirred mixture of the thiadiazol-2-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.

Workup Procedure

  • Filter to remove sodium bicarbonate.
  • Concentrate the filtrate under reduced pressure.
  • Purify the residue via column chromatography (silica gel, ethyl acetate/hexane 1:4).
  • Recrystallize from dichloromethane/hexane.

Yield : 55–65%.

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆) : δ 8.02 (d, 2H, Cl–C₆H₂–CO), 7.78 (s, 1H, Cl–C₆H₂–CO), 7.53–7.34 (m, 4H, thiadiazole-phenyl), 2.40 (s, 3H, CH₃).
  • ¹³C-NMR : δ 168.5 (C=O), 156.4 (thiadiazole C-2), 135.9–126.1 (aromatic carbons), 21.3 (CH₃).
  • IR (ATR) : 1651 cm⁻¹ (amide C=O), 1506 cm⁻¹ (C=N).

Optimization of Synthetic Routes

Solvent and Temperature Effects

Replacing THF with dichloromethane reduces yield to 40%, while dimethylformamide (DMF) increases side reactions. Optimal temperatures are 0°C to room temperature; higher temperatures promote decomposition.

Catalytic Approaches

The use of 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency, raising yields to 75%.

Comparative Data

Condition Yield (%) Purity (%)
THF, no catalyst 55–65 95
THF + DMAP 70–75 98
DMF, no catalyst 40 85

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% but requires specialized equipment.

Continuous Flow Reactors

Evitachem reports a 20% yield increase using continuous flow systems, though detailed protocols remain proprietary.

Chemical Reactions Analysis

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from analogs in two key regions:

  • Benzamide substituents: 3,5-dichloro groups vs. mono-substituted chloro (e.g., 3-chloro or 4-chloro), fluoro, or methoxy groups.
  • Thiadiazole substituents : 2-methylphenyl vs. pyridinyl, isoxazolyl, or trimethoxyphenyl groups.
Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Benzamide/Thiadiazole) Key Spectral Data (IR C=O, ¹H NMR Shifts) Biological Activity (ΔG, IC₅₀) Reference
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl / pyridinyl IR: ~1670–1700 cm⁻¹ (C=O); ¹H NMR: aromatic δ 7.4–8.3 ppm Not reported
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-F / pyridinyl IR: ~1670–1700 cm⁻¹ (C=O); ¹H NMR: aromatic δ 7.3–8.1 ppm Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetyl / phenyl IR: 1679, 1605 cm⁻¹ (dual C=O); ¹H NMR: δ 2.49 (CH₃), 7.47–8.39 ppm (Ar-H) Not reported
2,4-Dichloro-N-(...trichloroethyl)benzamide (4) 2,4-Cl / trichloroethyl Not reported ΔG = -9.0 kcal/mol (DHFR binding)
2-(2-Chloro-5-pyridinylmethyl)thio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (8a) Trimethoxyphenyl / pyridinyl X-ray crystal structure confirmed 55.71% inhibition (PC3 cells at 5 µM)

Spectral Characteristics

  • IR Spectroscopy : The C=O stretch in benzamide analogs typically appears at 1605–1719 cm⁻¹ (e.g., 1605 cm⁻¹ for compound 8a , 1617 cm⁻¹ for 8b ). The 3,5-dichloro substituents in the target compound may slightly lower the C=O stretching frequency due to electron-withdrawing effects, as seen in dichloro analogs (e.g., 1606 cm⁻¹ in compound 6 ).
  • ¹H NMR : Aromatic protons in chloro-substituted benzamides (e.g., 4b ) resonate at δ 7.4–8.3 ppm, whereas methoxy-substituted derivatives (e.g., 4g ) show upfield shifts (δ 6.8–7.6 ppm) due to electron-donating effects. The 2-methylphenyl group in the target compound may cause deshielding in adjacent protons, similar to methyl-substituted pyridines (δ 2.49 ppm in 8a ).

Physicochemical Properties

  • Solubility : Chloro and methyl groups reduce aqueous solubility compared to methoxy or pyridinyl substituents.

Biological Activity

3,5-Dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H11Cl2N3OSC_{16}H_{11}Cl_2N_3OS. It features a thiadiazole ring which is critical for its biological activity. The presence of chlorine substituents and a methylphenyl group enhances its interaction with biological targets.

Synthesis

The synthesis typically involves the following steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
  • Amidation : The benzamide structure is formed by reacting the thiadiazole derivative with an appropriate acid chloride or anhydride.
  • Chlorination : Chlorine atoms are introduced at specific positions on the benzene ring to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study conducted on human cancer cell lines (MCF-7, HepG2, A549, HeLa) revealed that it significantly reduced cell viability.

Cell LineIC50 (µM)
MCF-712.5
HepG210.0
A54915.0
HeLa8.0

Flow cytometry analysis indicated that the compound induces apoptosis in HeLa cells and disrupts the cell cycle at the sub-G1 phase.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA : It may intercalate with DNA or interact with DNA-binding proteins, leading to apoptosis.
  • Targeting Cellular Signaling Pathways : The compound could modulate key signaling pathways such as those involving VEGFR or other receptor tyrosine kinases.

Structure-Activity Relationship (SAR)

The presence of chlorine atoms and the thiadiazole ring are crucial for enhancing the biological activity of this compound. Variations in substituents on the benzene and thiadiazole rings can lead to changes in potency and selectivity against different biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a thiadiazole intermediate with a benzoyl chloride derivative. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under oxidative conditions (e.g., using bromine or iodine).
  • Benzamide coupling : Reaction of the thiadiazole-2-amine with 3,5-dichlorobenzoyl chloride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
  • Optimization : Microwave-assisted synthesis can reduce reaction time and improve yield (e.g., 40–60% yield under 100–120°C for 30 minutes) .
    • Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents.

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and absence of byproducts.
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding in thiadiazole rings) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW: ~392.3 g/mol) .

Q. What preliminary biological targets have been identified for this compound?

  • Key findings : Molecular docking studies suggest strong binding affinity to dihydrofolate reductase (DHFR) via hydrophobic interactions with the thiadiazole ring and chlorine substituents. IC50_{50} values in enzymatic assays range from 0.8–2.5 µM .
  • Contradictions : Some studies propose alternate targets (e.g., tyrosine kinases) due to structural similarities with kinase inhibitors like dasatinib .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., DHFR vs. kinase inhibition)?

  • Experimental design :

  • Competitive binding assays : Use fluorogenic substrates (e.g., methotrexate for DHFR) to measure displacement kinetics.
  • Kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects.
  • Structural analysis : Compare X-ray co-crystal structures of the compound bound to DHFR vs. kinase domains to map binding motifs .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 0.5 mg/mL in PBS at pH 7.4).
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances plasma half-life (tested in murine models) .
    • Data table :
FormulationSolubility (mg/mL)Bioavailability (%)
Free compound0.0512
Hydrochloride0.528
Liposomal1.245

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Case study : Replacing 3,5-dichloro groups with methoxy or trifluoromethyl groups reduces DHFR inhibition (IC50_{50} >10 µM) but enhances antimicrobial activity (MIC: 4 µg/mL against S. aureus) .
  • Key insight : Chlorine atoms enhance π-stacking with aromatic residues in enzyme active sites, while bulkier groups disrupt binding .

Q. What computational methods validate the compound’s mechanism of action?

  • Protocols :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS).
  • Free-energy calculations : Use MM-PBSA to estimate binding energy (ΔG ~ -9.8 kcal/mol for DHFR) .
  • ADMET prediction : SwissADME or ADMETlab to assess toxicity risks (e.g., hepatotoxicity score: 0.32) .

Data Contradictions and Resolution

  • Issue : Conflicting reports on cytotoxicity (IC50_{50} ranges from 1.2–15 µM in cancer cell lines).
  • Resolution : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Key Research Gaps

  • Structural dynamics : Limited data on conformational flexibility of the thiadiazole ring in solution.
  • In vivo efficacy : No published pharmacokinetic studies in higher mammals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.